molecular formula C25H23N3O5 B12170243 3-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

3-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12170243
M. Wt: 445.5 g/mol
InChI Key: WESFVYFVLTVDIC-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of methoxy groups and a carboxamide moiety further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxybenzaldehyde and 4-methoxybenzylamine. The key steps in the synthesis may include:

    Condensation Reaction: The initial step involves the condensation of 2,5-dimethoxybenzaldehyde with 4-methoxybenzylamine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with an appropriate reagent, such as ammonium acetate, to form the quinazoline core.

    Oxidation: The resulting quinazoline derivative is then oxidized to introduce the oxo group at the 4-position.

    Amidation: Finally, the carboxamide group is introduced through an amidation reaction using a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of quinazoline derivatives with additional oxo groups.

    Reduction: Formation of hydroxyquinazoline derivatives.

    Substitution: Formation of quinazoline derivatives with substituted methoxy groups.

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.

    Affect Gene Expression: Influence gene expression by interacting with transcription factors.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

    Benzylamine Derivatives: Compounds with benzylamine moieties and varying functional groups.

Uniqueness

3-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and carboxamide groups enhance its solubility and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H23N3O5

Molecular Weight

445.5 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C25H23N3O5/c1-31-18-7-4-16(5-8-18)14-26-24(29)17-6-10-20-21(12-17)27-15-28(25(20)30)22-13-19(32-2)9-11-23(22)33-3/h4-13,15H,14H2,1-3H3,(H,26,29)

InChI Key

WESFVYFVLTVDIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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